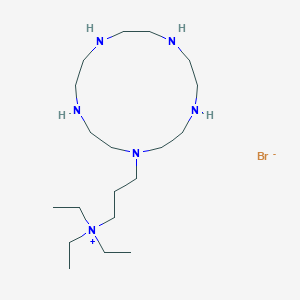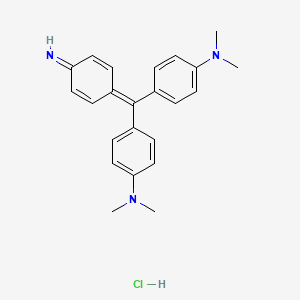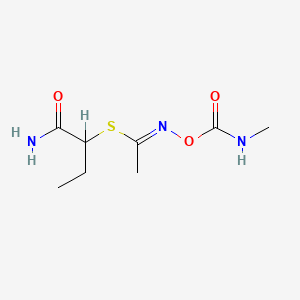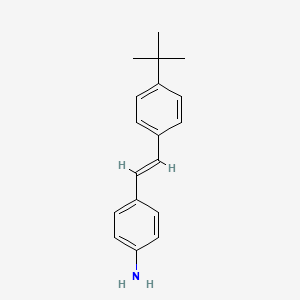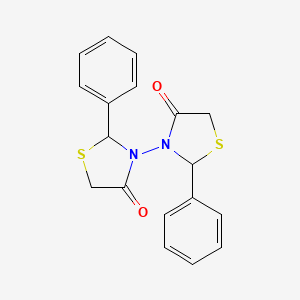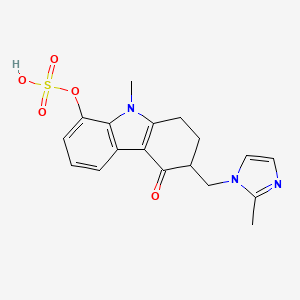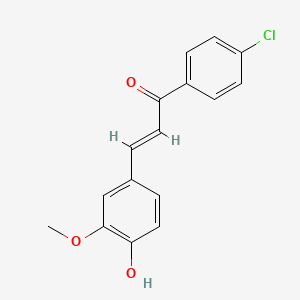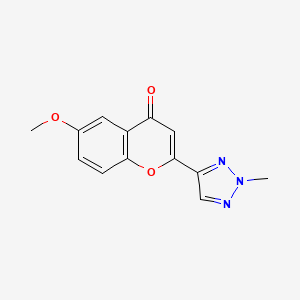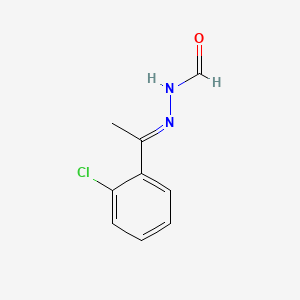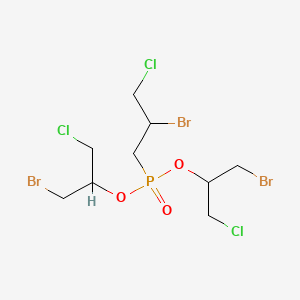
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is a complex organophosphorus compound. It is characterized by the presence of bromine, chlorine, and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate typically involves the reaction of appropriate brominated and chlorinated precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonate group can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate involves its interaction with molecular targets through its reactive bromine, chlorine, and phosphonate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-bromoethyl)phosphonate
- Bis(2-chloroethyl)phosphonate
- Bis(2-bromo-1-(chloromethyl)ethyl)phosphonate
Uniqueness
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is unique due to the presence of both bromine and chlorine atoms in its structure, which provides it with distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
95906-07-3 |
|---|---|
Molekularformel |
C9H15Br3Cl3O3P |
Molekulargewicht |
548.3 g/mol |
IUPAC-Name |
1-bis[(1-bromo-3-chloropropan-2-yl)oxy]phosphoryl-2-bromo-3-chloropropane |
InChI |
InChI=1S/C9H15Br3Cl3O3P/c10-1-8(4-14)17-19(16,6-7(12)3-13)18-9(2-11)5-15/h7-9H,1-6H2 |
InChI-Schlüssel |
OIIKUHVETMMKOU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)Br)P(=O)(OC(CCl)CBr)OC(CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




